molecular formula C9H10BrFO B14776479 1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene

1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene

Cat. No.: B14776479
M. Wt: 233.08 g/mol
InChI Key: FITWHNKCGFSMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound is characterized by the presence of bromine, ethoxy, fluoro, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-ethoxy-3-fluoro-5-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-5-methylbenzene

InChI

InChI=1S/C9H10BrFO/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3

InChI Key

FITWHNKCGFSMOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.